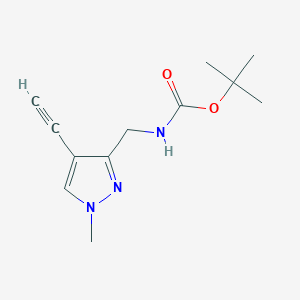
tert-butyl ((4-ethynyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl ((4-ethynyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate: is a chemical compound with the molecular formula C12H17N3O2. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((4-ethynyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate pyrazole derivative. One common method includes the use of tert-butyl chloroformate and a base such as triethylamine to form the carbamate linkage . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
化学反応の分析
Types of Reactions: tert-butyl ((4-ethynyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyrazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学的研究の応用
Chemistry: tert-butyl ((4-ethynyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.
Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of potential pharmaceutical agents, especially those targeting neurological and inflammatory pathways .
Industry: In the chemical industry, it is used in the synthesis of agrochemicals and specialty chemicals due to its versatile reactivity .
作用機序
The mechanism of action of tert-butyl ((4-ethynyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The pyrazole ring can interact with aromatic residues through π-π stacking interactions, enhancing binding affinity .
類似化合物との比較
- tert-butyl ((4-ethynyl-1H-pyrazol-3-yl)methyl)carbamate
- tert-butyl ((4-ethynyl-1-methyl-1H-pyrazol-5-yl)methyl)carbamate
Uniqueness: tert-butyl ((4-ethynyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is unique due to the presence of both the ethynyl and tert-butyl carbamate groups, which confer distinct reactivity and stability. The methyl substitution on the pyrazole ring also influences its electronic properties and reactivity compared to similar compounds .
生物活性
Tert-butyl ((4-ethynyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is a specialized organic compound that combines a carbamate functional group with an ethynyl-substituted pyrazole. This compound has garnered attention in medicinal chemistry and materials science due to its potential applications in drug development and synthesis. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as:
This compound is synthesized through various methods, often involving palladium-catalyzed reactions or other coupling methods that require controlled conditions to achieve high yields and purity.
The biological activity of this compound is largely dependent on its interaction with biological systems. Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Inhibitory Effects on Enzymes
Research indicates that pyrazole derivatives can act as inhibitors of key enzymes involved in various pathological processes. For instance, compounds structurally related to this compound have been shown to inhibit β-secretase and acetylcholinesterase, which are critical in Alzheimer's disease pathology .
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds:
Neuroprotective Properties
In a study involving neuroprotection against amyloid-beta toxicity, compounds similar to this compound were evaluated for their ability to enhance cell viability in astrocytes exposed to amyloid-beta peptides. The results indicated that these compounds could significantly improve cell survival rates compared to untreated controls, suggesting a protective effect against neurodegeneration .
特性
IUPAC Name |
tert-butyl N-[(4-ethynyl-1-methylpyrazol-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-6-9-8-15(5)14-10(9)7-13-11(16)17-12(2,3)4/h1,8H,7H2,2-5H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPUYDBAXFLTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN(C=C1C#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














